molecular formula C23H24N6O2 B14109819 N-(4-(dimethylamino)phenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

N-(4-(dimethylamino)phenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B14109819
M. Wt: 416.5 g/mol
InChI Key: KCBHBMARCISVBI-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 4-ethylphenyl group at the 2-position and an acetamide moiety linked to a 4-(dimethylamino)phenyl group. This structure combines electron-donating (dimethylamino) and hydrophobic (ethylphenyl) substituents, which may influence its physicochemical properties, such as solubility, bioavailability, and target binding affinity.

Properties

Molecular Formula

C23H24N6O2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

InChI

InChI=1S/C23H24N6O2/c1-4-16-5-7-17(8-6-16)20-13-21-23(31)28(24-15-29(21)26-20)14-22(30)25-18-9-11-19(12-10-18)27(2)3/h5-13,15H,4,14H2,1-3H3,(H,25,30)

InChI Key

KCBHBMARCISVBI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)N(C)C

Origin of Product

United States

Biological Activity

N-(4-(dimethylamino)phenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a dimethylamino group and a pyrazolo-triazine moiety. Its molecular formula is C20H24N6OC_{20}H_{24}N_{6}O, and it has a molecular weight of approximately 368.45 g/mol. The presence of the dimethylamino group is significant for its biological activity as it enhances solubility and bioavailability.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function .
  • Antitumor Activity : Preliminary studies suggest that related pyrazolo derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest .
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which could mitigate oxidative stress-related cellular damage .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AChE InhibitionIC50 = 0.15 μmol/L
BChE InhibitionIC50 = 10.54 μmol/L
CytotoxicitySignificant against U87-MG cells
Antioxidant ActivityModerate scavenging ability

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective potential of a related compound in a mouse model of Alzheimer's disease. The results indicated that administration led to significant improvements in cognitive function as measured by behavioral tests, alongside reduced levels of AChE activity in brain tissues .

Case Study 2: Antitumor Efficacy

Another study evaluated the cytotoxic effects of the compound on glioblastoma cell lines. The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pyrazolo[1,5-d][1,2,4]triazin-4-one core and acetamide side chain are shared among several analogs. Key differences lie in substituent groups, which critically alter molecular properties. Below is a comparative analysis based on structural and physicochemical data from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Average Mass Key Substituents ChemSpider ID
N-(4-(dimethylamino)phenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide C₂₃H₂₅N₇O₂ 439.50 4-Ethylphenyl, 4-(dimethylamino)phenylacetamide Not provided
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide C₁₈H₁₄FN₅O₃ 367.34 4-Fluorophenyl, 2-furylmethylacetamide 21929287
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide C₂₃H₂₂N₆O₂S 446.53 Thiazole-pyrazole hybrid, 4-phenylacetamide Not provided

Key Observations

Core Modifications: The target compound and the fluorophenyl analog () share the pyrazolo-triazinone core. However, the 4-ethylphenyl substituent in the target compound introduces greater hydrophobicity compared to the 4-fluorophenyl group in the analog, which may enhance membrane permeability but reduce aqueous solubility .

In contrast, the 2-furylmethyl group in the analog () introduces steric hindrance and aromatic heterocyclic character, which could alter binding kinetics . The thiazole-pyrazole hybrid in replaces the pyrazolo-triazinone core entirely, demonstrating how core flexibility impacts scaffold selectivity in drug design .

Mass and Polarity: The target compound (mass 439.50) is heavier than the fluorophenyl analog (367.34), primarily due to the ethylphenyl and dimethylamino groups. This increased mass correlates with higher lipophilicity (logP), which may affect pharmacokinetics.

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